![molecular formula C12H7NO3 B11891635 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile CAS No. 106695-72-1](/img/structure/B11891635.png)
3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetyl group, an oxo group, and a carbonitrile group attached to a benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction is carried out under basic conditions, often using ammonium acetate as a catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent-free methods and green chemistry approaches are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or Lewis acids.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative known for its anticoagulant properties.
7-Hydroxycoumarin: Another benzopyran derivative with significant biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of acetyl, oxo, and carbonitrile groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
106695-72-1 |
---|---|
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
3-acetyl-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)11-9(6-13)8-4-2-3-5-10(8)16-12(11)15/h2-5H,1H3 |
InChI-Schlüssel |
KMRFOUKBAZNGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.